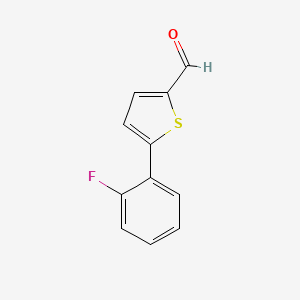

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEYZMUCJTYAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-80-1 | |

| Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Abstract

5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique structural combination—a thiophene core, a reactive carbaldehyde group, and an electron-withdrawing fluorophenyl substituent—imparts a distinct set of physicochemical properties that are paramount for its application in targeted synthesis and drug design. This guide provides a comprehensive analysis of these properties, offering both collated data from established chemical data repositories and detailed, field-proven protocols for its empirical characterization. We delve into the structural, thermal, solubility, and spectroscopic characteristics of the compound, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. This document is intended to be a vital resource for scientists leveraging this compound in their research and development endeavors.

Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to confirm its identity and structure. This compound (CAS No. 886508-80-1) is a well-defined molecule whose structure has been established through standard analytical techniques.[1][2]

The molecule's architecture features a central thiophene ring, which is substituted at the 2-position with a formyl (carbaldehyde) group and at the 5-position with a 2-fluorophenyl group. The fluorine atom's placement on the phenyl ring introduces specific electronic effects, influencing the molecule's overall polarity, reactivity, and intermolecular interactions.

Key Identifiers

A summary of the essential identifiers for this compound is provided in the table below for quick reference and unambiguous identification in procurement and regulatory documentation.

| Identifier | Value | Source(s) |

| CAS Number | 886508-80-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₇FOS | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| InChI Key | OOEYZMUCJTYAFJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F | [1] |

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure, connectivity, and key functional groups of the molecule.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical state and behavior of a compound under various conditions are dictated by its intrinsic properties. These parameters are crucial for determining appropriate storage conditions, selecting suitable solvents for reactions and purification, and predicting its behavior in biological systems.

| Property | Value / Description | Comments / Methodology | Source(s) |

| Appearance | Solid; Yellow to orange powder/crystals | Visual Inspection | [4] |

| Melting Point | 80 - 85 °C | Estimated based on analog data. Determined via capillary method (OECD 102). | [1] |

| Boiling Point | 230 - 235 °C | Computationally predicted. | [1] |

| Solubility | Limited aqueous solubility. Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO). | Qualitatively determined by dissolution testing. | [1] |

| Lipophilicity (XLogP) | 3.37 | Computationally predicted. Suggests moderate lipophilicity and potential for good membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computationally predicted. Indicates a relatively low polar character. | [1] |

Thermal Properties: Stability and Phase Transitions

The melting point of a crystalline solid is a fundamental indicator of its purity. For this compound, the estimated melting range of 80-85 °C is consistent with a molecule of its size and polarity.[1] Impurities would typically lead to a depression and broadening of this melting range. The compound is reported to be thermally stable up to approximately 140-190 °C, beyond which decomposition may occur.[1]

Expert Insight: The planarity of the thiophene and phenyl rings allows for efficient crystal packing, contributing to a relatively high melting point for its molecular weight. The fluorine substituent can participate in weak hydrogen bonding and dipole-dipole interactions, further stabilizing the crystal lattice.

Solubility Profile: A Guide for Formulation and Reaction Chemistry

The compound's poor solubility in water is expected due to its predominantly hydrophobic aromatic structure.[1] Conversely, its solubility in common organic solvents like DMSO, methanol, and chlorinated solvents makes it amenable to a wide range of synthetic transformations and analytical characterization techniques, particularly NMR spectroscopy and reverse-phase chromatography.[1]

Expert Insight: When planning reactions, DMSO is an excellent choice for dissolving this compound, especially for reactions requiring higher temperatures, such as Suzuki-Miyaura cross-couplings, a common method for its synthesis.[1] For purification by silica gel chromatography, a solvent system of ethyl acetate and hexanes is typically effective.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. A multi-technique approach is required for robust characterization.

Protocol: Melting Point Determination (Capillary Method)

This protocol is adapted from the OECD Guideline 102 for Testing of Chemicals and is the standard for determining the melting range of a pure substance.[5][6][7]

Causality: The capillary method provides a precise measure of the temperature at which the solid-to-liquid phase transition occurs. A sharp, well-defined melting point is a strong indicator of high purity. This method is chosen for its accuracy, reproducibility, and the small amount of sample required.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tamp the open end of a capillary tube (typically 1.5-2.0 mm internal diameter) into the powder until a packed column of 3-5 mm is achieved. Tap the sealed end of the tube gently on a hard surface to compact the sample.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to get a preliminary estimate.

-

Formal Determination: For an accurate measurement, heat the block to a temperature approximately 10 °C below the expected melting point. Then, reduce the heating rate to 1 °C/min as prescribed by pharmacopeial standards.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two values is the melting range. For a pure compound, this range should be narrow (< 2 °C).

Caption: Workflow for Melting Point Determination.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method (RP-HPLC) is ideal for this molecule due to its moderate lipophilicity. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is highly effective due to the compound's conjugated aromatic system.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to create a 0.1 mg/mL stock solution. Prepare serial dilutions as needed for calibration.

-

Sample Preparation: Prepare a sample solution at the same concentration as the primary standard.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water (Solvent A). A typical starting point is 65:35 Acetonitrile:Water.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to 360 nm, which is a common wavelength for dinitrophenylhydrazone (DNPH) derivatives of aldehydes but also effective for the conjugated parent aldehyde.[9][10]

-

Injection Volume: 10-20 µL.

-

-

Data Acquisition: Inject the sample and run the analysis. The retention time of the main peak should be consistent and reproducible.

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Caption: Workflow for HPLC Purity Analysis.

Expected Spectroscopic Signatures

While specific spectra for this compound are not publicly available in this search, its structure allows for clear predictions based on established principles of spectroscopy.

-

¹H NMR: The aldehyde proton is highly deshielded and should appear as a singlet around δ 9.8-10.0 ppm.[11] The aromatic protons on the thiophene and fluorophenyl rings will appear in the δ 7.0-8.5 ppm region, with coupling patterns consistent with their substitution.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the δ 180-190 ppm range.[11] Aromatic carbons will resonate between δ 110-150 ppm.

-

FT-IR: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be present around 1680-1700 cm⁻¹.[11]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to its molecular weight of 206.24 g/mol .

Reactivity, Handling, and Storage

Reactivity: The aldehyde functional group is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions to form imines (Schiff bases), alcohols, or other derivatives.[1][4] The thiophene and phenyl rings can participate in further cross-coupling reactions, making this a versatile intermediate for building more complex molecular scaffolds.[1]

Handling: As with most aromatic aldehydes, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It may be irritating to the eyes, skin, and respiratory system.[1]

Storage: To maintain integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and moisture.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its moderate lipophilicity, thermal stability, and predictable reactivity make it a reliable component in multi-step syntheses. The protocols and data outlined in this guide provide researchers with the necessary framework to confidently handle, characterize, and utilize this compound. Adherence to the described analytical methodologies will ensure the quality and reproducibility of experimental outcomes, which is the cornerstone of scientific integrity.

References

- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Available at: [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. Available at: [Link]

-

PubChem - NIH. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available at: [Link]

-

ABL Technology. This compound. Available at: [Link]

-

ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]

-

Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Available at: [Link]

-

National Institutes of Health (NIH). (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]

-

Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available at: [Link]

-

Regulations.gov. (2018, July 9). Final Report Determination of Melting Point of RCX 18-839. Available at: [Link]

-

Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

-

U.S. Department of Commerce - Library Search. Test No. 102: Melting Point/ Melting Range. Available at: [Link]

- Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

National Institutes of Health (NIH). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Available at: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

HUBERLAB. Melting and boiling point Laboratory Guide. Available at: [Link]

Sources

- 1. Buy this compound | 886508-80-1 [smolecule.com]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. ossila.com [ossila.com]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. huberlab.ch [huberlab.ch]

- 9. auroraprosci.com [auroraprosci.com]

- 10. epa.gov [epa.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Introduction: A Bifunctional Scaffold for Advanced Synthesis

5-(2-Fluorophenyl)thiophene-2-carbaldehyde, identified by CAS Number 886508-80-1, is a highly functionalized aromatic heterocyclic compound.[1] It presents a unique molecular architecture, integrating a thiophene ring, a 2-fluorophenyl moiety, and a reactive carbaldehyde group.[2] This distinct combination of functionalities makes it a valuable and versatile building block in both medicinal chemistry and materials science.[2][3] The thiophene core is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its diverse biological activities.[4] The inclusion of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for designing novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, grounded in established chemical principles and supported by current research.

Physicochemical and Structural Characteristics

The molecule's structure features a planar arrangement that allows for significant π-electron delocalization across the thiophene and fluorophenyl rings.[2] This conjugation is fundamental to its chemical reactivity and the properties of its derivatives. The aldehyde group acts as an electron-withdrawing group, influencing the aromaticity and reactivity of the thiophene ring, while the fluorine atom introduces inductive effects.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 886508-80-1 | [2] |

| Molecular Formula | C₁₁H₇FOS | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (typical) | |

| Melting Point (est.) | 80-85°C | [2] |

| Boiling Point (pred.) | 230-235°C | [2] |

Characteristic Spectral Data

| Technique | Feature | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ 9.9 - 10.0 ppm | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the aromatic ring current.[5] |

| Thiophene Protons | Doublets, δ 7.7 - 8.0 ppm | Protons on the thiophene ring appear in the aromatic region, with coupling constants typical for ortho hydrogens.[5] | |

| Phenyl Protons | Multiplet, δ 7.2 - 7.6 ppm | Protons on the fluorophenyl ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~185 ppm | The carbonyl carbon is characteristically found far downfield. |

| Mass Spec | Molecular Ion (M⁺) | m/z 206.24 | Corresponds to the molecular weight of the compound.[1][2] |

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing 5-aryl-thiophene derivatives is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction provides a robust and high-yield pathway for forming carbon-carbon bonds between a halogenated thiophene and an arylboronic acid.

Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

This pathway is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the necessary precursors. The core transformation involves coupling 5-bromo-thiophene-2-carbaldehyde with 2-fluorophenylboronic acid.

Caption: Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol

-

System Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system must be purged with an inert gas (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

-

Reagent Charging: To the flask, add 5-bromo-thiophene-2-carbaldehyde (1.0 eq.), 2-fluorophenylboronic acid (1.1-1.2 eq.), and a base such as sodium carbonate (2.0 eq.).[7]

-

Solvent Addition: A degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water, is added to dissolve the reagents.[7]

-

Catalyst Introduction: The palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), is added under a positive flow of nitrogen. The choice of a Pd(0) catalyst is critical as it initiates the catalytic cycle by oxidative addition to the aryl halide.[8]

-

Reaction Execution: The mixture is heated to reflux (typically 80-90°C) and stirred vigorously for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is dominated by the aldehyde functional group, which serves as an electrophilic center for a wide array of transformations. The aromatic rings, while less reactive, can also participate in certain reactions.

Sources

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 886508-80-1 [smolecule.com]

- 3. Buy 5-(4-Fluorophenyl)thiophene-2-carbaldehyde | 249504-38-9 [smolecule.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Thiophene-2-carbaldehyde

This guide provides a comprehensive examination of Fourier Transform Infrared (FT-IR) spectroscopy as applied to the structural elucidation of thiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer a deep, mechanistically-grounded understanding of spectral interpretation and data acquisition. We will explore the causality behind the observed spectral features, ensuring that the presented methodologies are robust and self-validating.

Section 1: Foundational Principles and Molecular Context

The Essence of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules.[1] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate in specific ways (stretching, bending, scissoring). Each type of bond and functional group absorbs infrared radiation at a characteristic frequency (or wavenumber, expressed in cm⁻¹). An FT-IR spectrometer measures this absorption, producing a unique spectral fingerprint of the molecule.[2] The use of a Fourier transform algorithm allows for the rapid acquisition of high-resolution spectra, making it an indispensable tool in modern chemistry.[3]

Thiophene-2-carbaldehyde: A Key Heterocyclic Building Block

Thiophene-2-carbaldehyde (C₅H₄OS) is an aromatic aldehyde featuring a formyl group attached to the second position of a five-membered thiophene ring.[4] This compound and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials, owing to the thiophene moiety's unique electronic properties and reactivity.[5][6] Accurate and unambiguous structural confirmation is paramount, and FT-IR provides the first line of analytical evidence.

Below is the molecular structure of thiophene-2-carbaldehyde, which dictates its vibrational behavior.

Caption: Molecular structure of Thiophene-2-carbaldehyde.

Section 2: Decoding the Vibrational Spectrum

The FT-IR spectrum of thiophene-2-carbaldehyde is a composite of vibrations from the aldehyde functional group and the thiophene ring. Understanding how electronic effects, such as conjugation, influence these vibrations is key to accurate interpretation.

Aldehyde Group Vibrations: The Most Diagnostic Peaks

The aldehyde group provides some of the most distinct and informative peaks in the spectrum.

-

C=O (Carbonyl) Stretching: For simple aliphatic aldehydes, the strong carbonyl stretch appears around 1740-1720 cm⁻¹.[7] However, in thiophene-2-carbaldehyde, the carbonyl group is conjugated with the aromatic thiophene ring. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretching absorption for thiophene-2-carbaldehyde is expected in the range of 1710-1665 cm⁻¹ .[8][9][10] One study specifically reports this peak at 1665 cm⁻¹ .[11] This shift to a lower wavenumber is a critical piece of evidence for the aldehyde's attachment to an aromatic system.

-

Aldehydic C-H Stretching and Fermi Resonance: The stretching vibration of the hydrogen atom attached to the carbonyl carbon (O=C-H) is another hallmark of an aldehyde. This vibration typically gives rise to two moderate-intensity bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[9][10] The appearance of two bands instead of one is due to Fermi Resonance . This phenomenon occurs when a fundamental vibrational mode (the C-H stretch) has nearly the same energy as an overtone of another vibration (the C-H in-plane bending mode, which appears around 1390 cm⁻¹).[12] This interaction causes the two energy levels to "repel" each other and the overtone to "borrow" intensity from the fundamental, resulting in a characteristic doublet.[13][14] The lower frequency band (around 2720 cm⁻¹) is often particularly diagnostic, as it appears in a region where few other absorptions occur.[8]

Thiophene Ring Vibrations: The Aromatic Signature

The thiophene ring contributes a series of absorptions that confirm the presence of this heterocyclic aromatic system.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at higher frequencies than for aliphatic C-H bonds. These weak to moderate bands are typically observed just above 3000 cm⁻¹, in the region of 3120-3050 cm⁻¹ .[6][15]

-

Ring C=C and C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a set of characteristic bands in the 1600-1400 cm⁻¹ region.[16] For five-membered heterocyclic rings like thiophene, bands are often observed near 1590 and 1400 cm⁻¹.[17]

-

C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the ring C-H bonds provide information about the substitution pattern. In-plane bending vibrations for thiophene derivatives are found between 1283-909 cm⁻¹ .[6] The C-H out-of-plane (OOP) bending vibrations are highly characteristic and appear in the 900-650 cm⁻¹ region.[15][16] The exact position of these strong OOP bands can help confirm the 2-substitution pattern of the ring.

-

C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring also occur, typically in the 1200-1000 cm⁻¹ range, though they can be coupled with other ring modes.[16]

Data Summary Table

The following table summarizes the key FT-IR absorptions for thiophene-2-carbaldehyde, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Causality & Notes |

| ~3100 | Weak-Medium | Aromatic C-H Stretch (Thiophene Ring) | Characteristic of C(sp²)-H bonds on an aromatic ring.[6][15] |

| 2830-2800 & 2730-2700 | Medium | Aldehydic C-H Stretch (Fermi Resonance Doublet) | A definitive feature for aldehydes. The doublet arises from Fermi resonance between the C-H stretch fundamental and the C-H bend overtone.[9][12] |

| ~1665 | Strong | C=O Carbonyl Stretch | Key diagnostic peak. Frequency is lowered from the typical ~1730 cm⁻¹ due to electronic conjugation with the aromatic thiophene ring.[9][10][11] |

| 1600-1400 | Medium-Strong | Aromatic C=C Ring Stretching | A series of bands confirming the aromatic nature of the thiophene ring.[16][17] |

| 1280-1000 | Medium | C-H In-plane Bending & C-S Stretch | Complex region with coupled vibrations from the thiophene ring structure.[6][16] |

| 900-700 | Strong | C-H Out-of-plane Bending | Strong absorptions whose exact positions are sensitive to the substitution pattern on the aromatic ring.[6][15][16] |

Section 3: Experimental Protocol: A Self-Validating Workflow

The following protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is designed for accuracy and reproducibility. ATR is the preferred method for its simplicity, speed, and minimal sample preparation.

Workflow Diagram

Caption: Standard Operating Procedure for FT-IR Analysis using ATR.

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Rationale: A clean optical path is critical for a high-quality spectrum. Any residue on the ATR crystal will appear in the sample spectrum.

-

Action: Power on the FT-IR spectrometer and allow the source and detector to stabilize. Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Rationale: The ambient atmosphere contains infrared-active molecules like carbon dioxide (CO₂, sharp doublet at ~2350 cm⁻¹) and water vapor (broad bands at ~3600 cm⁻¹ and ~1640 cm⁻¹). A background scan measures the spectrum of the empty instrument and atmosphere, which is then mathematically subtracted from the sample spectrum. This step is non-negotiable for trustworthy data.

-

Action: With the clean, empty ATR accessory in place, initiate the "Collect Background" command in the instrument software.

-

-

Sample Application:

-

Rationale: Effective signal requires intimate contact between the sample and the ATR crystal, where the evanescent wave interacts with the material.

-

Action: Place a small amount of thiophene-2-carbaldehyde (a drop if liquid, a few crystals if solid) onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Engage Anvil and Apply Pressure:

-

Rationale: For solid samples, applying pressure with the built-in anvil crushes the sample against the crystal, eliminating air gaps and maximizing surface contact for a strong, well-defined spectrum.

-

Action: Lower the pressure anvil and apply consistent pressure to the sample.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the primary data collection step. The instrument co-adds multiple scans to improve the signal-to-noise ratio.

-

Action: Initiate the "Collect Sample" command. The software will automatically perform the Fourier transform and ratio the result against the stored background spectrum, yielding the final transmittance or absorbance spectrum.

-

-

Data Processing and Cleaning:

-

Rationale: Post-acquisition processing ensures the data is presented clearly for interpretation.

-

Action: Use the software to perform an ATR correction (to account for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to level any broad, rolling features. Label the significant peaks with their wavenumber values.

-

-

Final Cleanup (Self-Validation Step 2):

-

Rationale: Prevents cross-contamination of future samples and maintains the integrity of the instrument.

-

Action: Thoroughly clean the sample residue from the ATR crystal and anvil using the appropriate solvent.

-

By adhering to this protocol, particularly the critical background collection and cleaning steps, the resulting spectrum is validated against common atmospheric and contamination artifacts, ensuring that the observed peaks are truly representative of the thiophene-2-carbaldehyde molecule.

References

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Retrieved from [Link]

-

ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Pressbooks. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

-

University of Toledo. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

University of Tennessee Knoxville. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

YouTube. (2023). FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. Retrieved from [Link]

-

PMC - NIH. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mse.washington.edu [mse.washington.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. globalresearchonline.net [globalresearchonline.net]

A Senior Application Scientist's Guide to 5-(2-Fluorophenyl)thiophene-2-carbaldehyde: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde, a key heterocyclic building block. We will move beyond a simple datasheet to explore its commercial availability, robust synthesis protocols, and strategic applications in modern medicinal and materials chemistry. The causality behind experimental choices is emphasized to provide actionable insights for laboratory and developmental workflows.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 886508-80-1) is a bi-aryl heterocyclic compound featuring a thiophene core. Thiophene rings are considered privileged pharmacophores in drug discovery, appearing in numerous FDA-approved drugs.[1] The strategic placement of a 2-fluorophenyl group and an aldehyde functional handle makes this molecule a highly versatile scaffold. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the aldehyde group serves as a reactive site for a wide array of chemical transformations.[2]

The molecule's properties suggest its utility in developing compounds with favorable membrane permeability characteristics, a critical factor in drug design.[2]

Table 1: Physicochemical and Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 886508-80-1 | [2] |

| Molecular Formula | C₁₁H₇FOS | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| XLogP (Lipophilicity) | 3.37 | [2] |

| Topological Polar Surface Area | 17.07 Ų | [2] |

| Melting Point (Estimated) | 80-85°C | [2] |

| Solubility | Soluble in chloroform, methanol, DMSO; limited aqueous solubility. |[2] |

Commercial Sourcing and Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is intended for research use only and not for human therapeutic or veterinary applications.[2][3] Availability ranges from milligram to gram quantities, with lead times varying by supplier.

Table 2: Selected Commercial Suppliers

| Supplier | Catalog Number | Typical Quantity | Notes |

|---|---|---|---|

| Sigma-Aldrich | CDS006076 | 50 MG | Sold under the AldrichCPR brand for early discovery research. Buyer assumes responsibility for confirming identity and purity. |

| Smolecule | S760624 | Inquire | Listed as "In Stock" for research purposes.[2] |

| Santa Cruz Biotechnology | sc-221234 | Inquire | Biochemical for proteomics research.[3] |

| Oakwood Chemical | 032245 | Inquire | Listed as "Out of Stock - Inquire".[4] |

Synthesis Methodologies: A Field-Proven Protocol

The synthesis of this aldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and excellent functional group tolerance.[2] The Suzuki-Miyaura coupling is particularly well-suited for this purpose, providing a reliable pathway from commercially abundant starting materials.

Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is chosen for its robustness, mild reaction conditions, and the commercial availability and stability of the necessary building blocks: 5-bromothiophene-2-carbaldehyde and 2-fluorophenylboronic acid.[2] This method avoids the harsh reagents and potential regioselectivity issues associated with direct functionalization or Vilsmeier-Haack reactions on the parent 2-(2-fluorophenyl)thiophene.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed for high-yield synthesis.

Step 1: Reagent Preparation & Inerting

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1.91 g, 10 mmol, 1.0 eq.).

-

Add 2-fluorophenylboronic acid (1.68 g, 12 mmol, 1.2 eq.).

-

Add sodium carbonate (Na₂CO₃) (2.12 g, 20 mmol, 2.0 eq.).

-

Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

Step 2: Solvent and Catalyst Addition

-

Add a 4:1 mixture of Toluene/H₂O (50 mL) to the flask. The biphasic system is essential for dissolving both the organic substrates and the inorganic base.

-

Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (22.4 mg, 0.1 mmol, 0.01 eq.), and a suitable phosphine ligand, such as SPhos (82 mg, 0.2 mmol, 0.02 eq.). The ligand stabilizes the palladium center and facilitates the catalytic cycle.

Step 3: Reaction Execution

-

Heat the reaction mixture to 90°C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. This removes the inorganic base and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a gradient of 5% to 15% ethyl acetate in hexane) to afford this compound as a solid. Isolated yields are typically in the range of 85-92%.

Synthesis Workflow Diagram

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 886508-80-1 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 5-(2-Fluoro-phenyl)-thiophene-2-carbaldehyde [oakwoodchemical.com]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylthiophene-2-carbaldehydes

Introduction: The Strategic Value of 5-Arylthiophene-2-carbaldehydes

The 5-arylthiophene-2-carbaldehyde scaffold is a privileged structural motif in modern chemistry. These compounds serve as critical building blocks in the synthesis of a wide array of functional materials and pharmacologically active agents. Thiophene-containing molecules are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and chemosensors, where their electronic properties can be finely tuned by the nature of the aryl substituent.[1] In drug discovery, this heterocyclic core is found in compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anti-urease properties.[2][3]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for forging the crucial carbon-carbon bond between the thiophene and aryl rings.[4] Its widespread adoption is due to its remarkable functional group tolerance, use of mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for this specific transformation, offering field-proven insights into the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice for researchers in synthetic chemistry and drug development.

Mechanistic Rationale and Causality of Component Selection

A profound understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The choice of each reaction component—catalyst, ligand, base, and solvent—is a deliberate decision rooted in mechanistic principles designed to maximize yield and minimize side reactions.

The generally accepted catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br) of the 5-bromothiophene-2-carbaldehyde. This forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center; electron-rich ligands accelerate this process.

-

Transmetalation: The aryl group is transferred from the boron atom of the arylboronic acid to the Pd(II) complex. This is the rate-determining step in many cases and requires activation of the boronic acid by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transfer of the aryl group to the electrophilic palladium center.[7]

-

Reductive Elimination: The two organic groups (the thiophene and the aryl moiety) on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Component Selection Rationale:

-

Palladium Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used precatalyst because it readily provides the active Pd(0) species in solution.[1][9] Alternatively, a combination of a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, with external phosphine ligands can be used to generate the active catalyst in situ.

-

Ligands: The ligands stabilize the palladium catalyst and modulate its reactivity. For heteroaromatic couplings, bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) can confer superior activity, allowing for lower catalyst loadings and reactions at room temperature for some substrates.[10] They promote the oxidative addition step and facilitate the final reductive elimination.

-

Base: The base is non-negotiable for transmetalation.[6] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[1][10][11] K₃PO₄ is often a good choice for sensitive substrates as it is a mild base.[10] The base must be strong enough to form the boronate species but not so strong as to cause degradation of the aldehyde functionality.

-

Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Aprotic polar solvents like 1,4-dioxane, 1,2-dimethoxyethane (DME), or toluene, often in combination with water, are standard.[1][12] The aqueous phase facilitates the dissolution of the inorganic base and promotes the formation of the active boronate species. However, excessive water can lead to a competitive dehalogenation side reaction.[13]

Detailed Experimental Protocol: Synthesis of 5-Phenylthiophene-2-carbaldehyde

This protocol provides a reliable method for the synthesis of 5-phenylthiophene-2-carbaldehyde from 5-bromothiophene-2-carbaldehyde and phenylboronic acid. It is a representative procedure that can be adapted for other arylboronic acids.

Caption: High-level overview of the experimental workflow.

Materials and Equipment:

-

5-bromothiophene-2-carbaldehyde (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)

-

1,2-Dimethoxyethane (DME) (20 mL)

-

Deionized Water (2 mL)

-

Three-neck round-bottomed flask (100 mL), magnetic stirrer, condenser, oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and two rubber septa. Ensure all glassware is oven-dried and cooled under a stream of inert gas to exclude moisture and oxygen. Maintain a positive pressure of argon or nitrogen throughout the experiment.[1]

-

Reagent Addition: To the flask, add 5-bromothiophene-2-carbaldehyde (191 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).[1]

-

Solvent Addition: Evacuate the flask and backfill with inert gas three times. Through a septum, add 20 mL of degassed DME, followed by 2 mL of degassed deionized water via syringe. A degassed solvent is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Execution: Lower the flask into an oil bath preheated to 80-85 °C. Stir the mixture vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC). The reaction should be complete within 12-24 hours.[1]

-

Workup and Extraction: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel containing 30 mL of ethyl acetate and 20 mL of saturated aqueous NaCl solution.[1] Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts and wash with water (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-phenylthiophene-2-carbaldehyde.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following tables summarize the influence of different components on the synthesis of arylthiophenes, based on findings from various studies.

Table 1: Effect of Catalyst and Ligand System

| Catalyst (mol%) | Ligand (mol%) | Typical Yield | Notes | Reference |

| Pd(PPh₃)₄ (5) | - | Good to Excellent | Standard, reliable choice for many substrates. | [1][9] |

| Pd(OAc)₂ (2) | SPhos (4) | Excellent | Highly active system, allows for lower catalyst loading and milder conditions. Effective for hindered substrates. | [10] |

| Pd₂(dba)₃ (1) | PPh₃ (4) | Good | Common alternative for in-situ catalyst generation. | [10] |

| Novel Pd(II) complex | - | Moderate to Good | Phosphine-free catalysts are an area of active research, offering alternative reactivity. | [14] |

Table 2: Effect of Base and Solvent System

| Base (equiv.) | Solvent System | Typical Yield | Notes | Reference(s) |

| Na₂CO₃ (2) | DME / H₂O (10:1) | Good to Excellent | A robust, general-purpose system. | [1] |

| K₃PO₄ (2-3) | Toluene | Excellent | Mild base, often used for substrates sensitive to stronger bases. Anhydrous conditions can be beneficial. | [10] |

| K₂CO₃ (2) | Dioxane / H₂O (4:1) | Good | Dioxane is a common solvent; the aqueous portion is critical for base solubility and boronic acid activation. | [11][15] |

| KOH (2) | DMF | Moderate | Stronger base and polar aprotic solvent; may be required for less reactive partners but risks side reactions. | [3][16] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base or poor solubility. | 1. Use fresh, high-quality catalyst. Ensure an inert atmosphere is maintained throughout.2. Thoroughly degas all solvents by sparging with argon or using freeze-pump-thaw cycles.3. Switch to a different base (e.g., K₃PO₄). Ensure vigorous stirring. Consider a solvent system with better solubility for the base (e.g., Dioxane/H₂O). |

| Significant Dehalogenation | 1. Presence of excess water in the reaction mixture.2. Reaction temperature is too high or run for too long. | 1. Minimize the amount of water used in the solvent system. A 6:1 to 10:1 organic/water ratio is a good starting point.[13]2. Lower the reaction temperature and monitor carefully by TLC to avoid over-running the reaction. |

| Protodeboronation of Boronic Acid | 1. Inherent instability of the heteroaryl boronic acid.2. Presence of protic sources. | 1. Use a slight excess (1.1-1.5 equiv.) of the boronic acid.[17]2. Consider using boronate esters (e.g., pinacol esters) which are more stable.3. Employ strictly anhydrous conditions if possible.[17] |

| Difficulty in Purification | 1. Formation of closely-eluting byproducts (e.g., homocoupled products).2. Residual palladium in the final product. | 1. Optimize reaction stoichiometry to minimize homocoupling of the boronic acid.2. After workup, wash the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or pass the crude product through a silica plug before final chromatography. |

References

-

Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14042–14043. [Link]

-

Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

-

Amalfitano, C., et al. (2017). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Chekshin, N., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

-

Al-Majid, A. M., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

-

Ali, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. UPM Institutional Repository. [Link]

-

Grzybowski, M., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. [Link]

-

Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. [Link]

-

Itami, K. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]

-

Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. chemical.ai. [Link]

-

Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. [Link]

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

-

L'Abbate, M., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

-

Marszalek, R., et al. (2023). Acceptor–donor–acceptor (A–D–A) derivatives based on dibenzochrysene. RSC Publishing. [Link]

-

Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. [Link]

-

Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

-

Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

-

Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

-

Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]

-

Kaur, N., & Kumar, V. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Semantic Scholar. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(2-Fluorophenyl)thiophene-2-carbaldehyde in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Thiophene Aldehydes in Advanced Materials

5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a versatile heterocyclic building block poised at the intersection of organic synthesis and materials science. Its strategic importance stems from the unique combination of a thiophene ring, a fluorinated phenyl group, and a reactive aldehyde functionality. The thiophene unit is a cornerstone of conjugated organic materials, offering excellent charge transport properties and environmental stability. The introduction of a fluorine atom onto the phenyl ring profoundly influences the electronic properties of the molecule, primarily by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This strategic fluorination can enhance the oxidative stability of the resulting materials and improve the open-circuit voltage in organic photovoltaic devices. The aldehyde group serves as a versatile chemical handle for constructing more complex molecular architectures through reactions such as Knoevenagel condensation and Suzuki-Miyaura cross-coupling, enabling the synthesis of a diverse range of organic semiconductors.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of high-performance organic electronic materials. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design.

Key Applications in Organic Electronics

The unique electronic and structural features of this compound make it a valuable precursor for materials used in a variety of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): As a fundamental component of organic integrated circuits, flexible displays, and sensors, the performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor.[1][2] Materials derived from this fluorinated thiophene aldehyde can be engineered to exhibit high charge carrier mobilities and good environmental stability.

-

Organic Photovoltaics (OPVs): In the quest for efficient and low-cost solar energy conversion, the design of donor and acceptor materials is paramount.[3] The fluorine substitution in derivatives of this compound can lead to improved open-circuit voltages and overall power conversion efficiencies in OPV devices.[4]

-

Organic Light-Emitting Diodes (OLEDs): While less common, thiophene-based materials can be incorporated into the emissive or charge-transporting layers of OLEDs, contributing to the overall device efficiency and color purity.

Synthetic Protocols for Material Development

The aldehyde functionality of this compound is the primary site for synthetic elaboration. The following protocols detail two of the most powerful methods for constructing advanced materials from this building block.

Protocol 1: Synthesis of a Donor-Acceptor Small Molecule via Knoevenagel Condensation

The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that is widely used in the synthesis of electron-accepting materials for organic electronics. This protocol describes the reaction of this compound with malononitrile, a common active methylene compound.

Reaction Scheme:

Knoevenagel Condensation Workflow

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Anhydrous Ethanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add malononitrile followed by a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Outcome:

The Knoevenagel condensation product, (E)-2-(5-(2-fluorophenyl)thiophen-2-yl)methylene)malononitrile, is a crystalline solid. The yield of this reaction is typically high, often exceeding 80%.

Causality Behind Experimental Choices:

-

Catalyst: Piperidine is a mild organic base that is effective in catalyzing the Knoevenagel condensation. Its volatility allows for easy removal during workup.

-

Solvent: Ethanol is a good solvent for both reactants and the catalyst, and its boiling point is suitable for running the reaction at a moderate temperature.

-

Stoichiometry: A slight excess of malononitrile is used to ensure complete consumption of the aldehyde.

Protocol 2: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of conjugated polymers for organic electronics.[5] This protocol outlines a general procedure for the polymerization of a dibrominated derivative of this compound (after conversion of the aldehyde to a more stable group if necessary) with a diboronic ester comonomer.

Reaction Scheme:

Suzuki-Miyaura Polymerization Workflow

Materials:

-

Dibrominated derivative of 5-(2-Fluorophenyl)thiophene (1.0 eq)

-

Diboronic ester comonomer (e.g., a benzodithiophene diboronic ester) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)

-

Anhydrous solvent (e.g., toluene, THF, or a mixture)

-

Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

-

Standard Schlenk line or glovebox techniques for air- and moisture-sensitive reactions

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the dibrominated thiophene monomer, the diboronic ester comonomer, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed, anhydrous solvent(s) to the flask. If using an aqueous base, add the phase-transfer catalyst at this stage.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The polymerization progress can be monitored by the increasing viscosity of the solution. The reaction time can vary from several hours to a few days.

-

End-capping: To control the molecular weight and terminate the polymerization, small amounts of a monofunctional boronic acid and a monofunctional aryl bromide can be added sequentially at the end of the reaction.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into a precipitating solvent such as methanol or acetone. Collect the precipitated polymer by filtration. The crude polymer is then typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues, oligomers, and unreacted monomers. The final polymer is obtained from the chloroform fraction by precipitation into methanol.

Expected Outcome:

The resulting conjugated polymer will be a colored solid, with the color depending on the specific comonomers used. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

-

Degassed Solvents: Solvents are degassed to remove dissolved oxygen, which can also interfere with the catalytic cycle.

-

Soxhlet Extraction: This is a continuous extraction technique that is highly effective for purifying polymers by removing impurities based on their solubility.

Device Fabrication and Characterization Protocols

Once a new material has been synthesized and purified, the next step is to fabricate it into a device to evaluate its performance. The following are generalized protocols for the fabrication of organic thin-film transistors and organic solar cells.

Protocol 3: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)

Device Architecture: A common device architecture is the bottom-gate, top-contact configuration.

Bottom-Gate, Top-Contact OFET Architecture

Materials:

-

Substrate with gate electrode and dielectric layer (e.g., heavily n-doped Si wafer with a thermally grown SiO₂ layer)

-

Synthesized organic semiconductor

-

Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)

-

Source and drain electrode material (e.g., gold)

-

Shadow mask for electrode deposition

Fabrication Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treat it with an oxygen plasma or UV-ozone to remove organic residues and improve the surface energy.

-

Surface Treatment (Optional): To improve the interface between the dielectric and the organic semiconductor, the substrate can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).

-

Semiconductor Deposition: Deposit a thin film of the organic semiconductor onto the substrate. This can be done by various methods, including:

-

Spin-coating: A solution of the semiconductor is dispensed onto the substrate, which is then spun at high speed to create a uniform thin film.

-

Vapor deposition: The semiconductor is heated under high vacuum and sublimates onto the cooled substrate.

-

-

Annealing: The semiconductor film is often annealed at an elevated temperature to improve its crystallinity and molecular ordering, which can enhance charge transport.

-

Electrode Deposition: Deposit the source and drain electrodes onto the semiconductor film through a shadow mask by thermal evaporation.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. The key parameters to be extracted are the charge carrier mobility, the on/off current ratio, and the threshold voltage.

Protocol 4: Fabrication and Characterization of an Organic Solar Cell (OPV)

Device Architecture: A common device architecture is the conventional bulk heterojunction structure.

Conventional Bulk Heterojunction OPV Architecture

Materials:

-

Substrate with a transparent conducting oxide (e.g., indium tin oxide (ITO) coated glass)

-

Hole transport layer (HTL) material (e.g., PEDOT:PSS)

-

Synthesized donor polymer

-

Acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor)

-

Solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)

-

Electron transport layer (ETL) material (e.g., LiF)

-

Cathode material (e.g., aluminum)

Fabrication Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrate as described in the OFET protocol.

-

HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal it to remove residual water.

-

Active Layer Preparation and Deposition: Prepare a solution of the donor polymer and the acceptor material in a suitable solvent. The ratio of donor to acceptor and the choice of solvent are critical parameters that need to be optimized. Spin-coat the active layer solution onto the HTL.

-

Active Layer Annealing: Anneal the active layer to optimize the morphology of the bulk heterojunction, which is crucial for efficient charge separation and transport.

-

ETL and Cathode Deposition: Transfer the device to a thermal evaporator and deposit a thin layer of the ETL followed by the metal cathode under high vacuum.

-

Characterization: The performance of the OPV is characterized by measuring its current-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²). The key performance parameters are the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE).

Data Presentation and Analysis

For both OFETs and OPVs, the collected data should be presented in a clear and standardized format to allow for meaningful comparison with other materials and devices.

Table 1: Typical Performance Parameters for an OFET

| Parameter | Symbol | Units | Typical Range |

| Charge Carrier Mobility | µ | cm²/Vs | 10⁻³ - 10 |

| On/Off Current Ratio | I_on/I_off | - | 10⁴ - 10⁸ |

| Threshold Voltage | V_th | V | -20 to 20 |

Table 2: Typical Performance Parameters for an OPV

| Parameter | Symbol | Units | Typical Range |

| Open-Circuit Voltage | Voc | V | 0.5 - 1.2 |

| Short-Circuit Current Density | Jsc | mA/cm² | 5 - 25 |

| Fill Factor | FF | % | 50 - 80 |

| Power Conversion Efficiency | PCE | % | 5 - 20+ |

Conclusion and Future Outlook

This compound represents a highly promising building block for the synthesis of advanced organic materials for electronic applications. The strategic incorporation of fluorine and the versatile reactivity of the aldehyde group provide a powerful platform for tuning the electronic properties and performance of organic semiconductors. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this and related compounds in the development of next-generation organic electronic devices. Future research will likely focus on the development of novel donor-acceptor copolymers with tailored energy levels and morphologies for high-efficiency organic solar cells, as well as the design of new small molecules with enhanced charge transport properties for flexible and printed electronics.

References

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (URL: [Link])

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (URL: [Link])

-

Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (URL: [Link])

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (URL: [Link])

-

Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. (URL: [Link])

-

An Alkylated Indacenodithieno[3,2-b]thiophene-Based Nonfullerene Acceptor with High Crystallin. (URL: [Link])

-

Synthesis and photovoltaic properties of two-dimensional benzodithiophene-thiophene copolymers with pendent rational naphtho[1,2-c:5,6-c]bis[3][6][7]thiadiazole side chains. (URL: [Link])

-

Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. (URL: [Link])

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (URL: [Link])

-

High-performance conjugated polymer donor materials for polymer solar cells with narrow-bandgap nonfullerene acceptors. (URL: [Link])

-

Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage. (URL: [Link])

-

Nonfullerene acceptors from thieno[3,2-b]thiophene-fused naphthalene donor core with six-member. (URL: [Link])

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (URL: [Link])

-